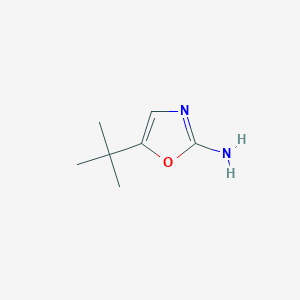

5-(tert-Butyl)oxazol-2-amine

Description

BenchChem offers high-quality 5-(tert-Butyl)oxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butyl)oxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYWBXEAFBLQSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-07-1 | |

| Record name | 5-tert-butyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-(tert-Butyl)oxazol-2-amine synthesis protocols

An In-depth Technical Guide to the Synthesis of 5-(tert-Butyl)oxazol-2-amine

Introduction & Strategic Analysis

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., VEGFR, CDK), GPCR ligands, and anti-infective agents. The specific derivative 5-(tert-butyl)oxazol-2-amine combines the hydrogen-bond donor/acceptor capability of the 2-aminooxazole core with the lipophilic, space-filling properties of the tert-butyl group at the 5-position. This substitution pattern is particularly effective for filling hydrophobic pockets in enzyme active sites while maintaining a low molecular weight.

Synthesizing 2-aminooxazoles is chemically distinct from their sulfur analogues (thiazoles). While the Hantzsch thiazole synthesis (haloketone + thiourea) is robust, the oxazole equivalent (haloketone + urea) is kinetically challenging due to the lower nucleophilicity of urea’s oxygen. Consequently, standard reflux protocols often fail or yield poor results.

This guide presents two validated protocols:

-

The Cyanamide Cyclization (Primary Protocol): The most reliable, high-yielding route using cyanamide (

) to effect cyclization under mild basic conditions. -

The Microwave-Assisted Urea Condensation (High-Throughput Protocol): An optimized "green" approach that overcomes the kinetic barrier of urea using microwave irradiation.

Retrosynthetic Analysis

The synthesis relies on the construction of the oxazole ring from an acyclic

-

Target: 5-(tert-Butyl)oxazol-2-amine

-

Key Disconnection: C2–N3 and C5–O1 bonds.

-

Precursors:

-

Electrophile: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone).

-

Dinucleophile: Cyanamide (

) or Urea (

-

Figure 1: Retrosynthetic disconnection showing the two primary routes to the target scaffold.

Precursor Preparation: Bromination of Pinacolone

If 1-bromo-3,3-dimethylbutan-2-one is not commercially available, it must be synthesized freshly to avoid the formation of the

Reagents:

-

3,3-Dimethylbutan-2-one (Pinacolone)

-

Bromine (

)[1][2] -

Methanol (Solvent)[3]

-

Temperature: 0°C to 10°C

Protocol:

-

Dissolve pinacolone (10.0 g, 100 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a pressure-equalizing addition funnel.

-

Cool the solution to 0°C in an ice bath.

-

Add bromine (16.0 g, 100 mmol) dropwise over 60 minutes. Note: The solution will initially be red/brown and should decolorize as the reaction proceeds. If decolorization is slow, initiate with a catalytic amount of HBr.

-

Stir at 10°C for an additional 2 hours.

-

Quench with ice-cold water (100 mL) and extract with diethyl ether (3 x 50 mL).

-

Wash combined organics with saturated

and brine. -

Dry over

and concentrate in vacuo. -

Purification: Distillation under reduced pressure is recommended if the crude NMR shows >5% dibromide.

Protocol A: The Cyanamide Cyclization (Gold Standard)

This method is preferred for its reliability and higher purity profile. It proceeds via the nucleophilic attack of the cyanamide anion on the

Mechanism: The reaction involves the initial displacement of the bromide by the cyanamide nitrogen (or oxygen, depending on tautomer), followed by an intramolecular attack of the oxygen on the nitrile carbon to close the ring.

Materials:

-

1-Bromo-3,3-dimethylbutan-2-one (1.0 eq)

-

Cyanamide (1.2 eq)

-

Potassium tert-butoxide (

) or Sodium Ethoxide ( -

Ethanol (Absolute)

Step-by-Step Methodology:

-

Preparation of Cyanamide Solution: In a dry flask, dissolve cyanamide (1.2 equiv) in absolute ethanol (0.5 M concentration).

-

Base Addition: Cool the solution to 0°C. Slowly add the base (

or -

Alkylation: Add 1-bromo-3,3-dimethylbutan-2-one (1.0 equiv) dropwise to the cold solution.

-

Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Workup:

-

Concentrate the ethanol to ~20% of its original volume.

-

Dilute with water and extract with Ethyl Acetate (EtOAc).

-

Critical Step: The product is a base. Wash the organic layer with 1N HCl to extract the oxazole into the aqueous phase (leaving neutral impurities in the organic layer).

-

Basify the aqueous layer to pH 10 with 2N NaOH.

-

Extract the free base back into EtOAc (3x).

-

Isolation: Dry over

, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Microwave-Assisted Urea Condensation

This route is ideal for rapid library generation. While thermal condensation of urea and

Materials:

-

1-Bromo-3,3-dimethylbutan-2-one (1.0 eq)

-

Urea (3.0 eq) — Excess is critical to prevent polymerization.

-

DMF (Dimethylformamide) — High boiling point, polar aprotic.

Step-by-Step Methodology:

-

Charge: In a microwave-safe vial (e.g., 10 mL), combine 1-bromo-3,3-dimethylbutan-2-one (1.0 mmol) and Urea (3.0 mmol).

-

Solvent: Add anhydrous DMF (3.0 mL). Seal the vial.

-

Irradiation: Heat in a microwave reactor at 120°C for 15 minutes (Power: Dynamic, max 200W).

-

Workup:

-

Pour the reaction mixture into crushed ice/water (30 mL).

-

Basify with saturated

or dilute -

Extract with EtOAc (3 x 10 mL).

-

Wash combined organics copiously with water (to remove DMF) and brine.

-

-

Purification: Flash column chromatography is usually required (Silica gel, Gradient: 0-5% MeOH in DCM).

Characterization & Data Analysis

Expected Analytical Data:

| Technique | Expected Signal / Observation |

| 1H NMR (DMSO-d6) | |

| 13C NMR | |

| LC-MS (ESI+) | [M+H]+: Calculated m/z = 141.10; Observed m/z = 141.1 |

| Appearance | Off-white to pale yellow solid.[3] |

Troubleshooting Table:

| Problem | Probable Cause | Solution |

| Low Yield (Route A) | Hydrolysis of bromoketone. | Ensure reagents are dry; use freshly distilled bromoketone. |

| Sticky Red Oil (Route B) | Polymerization of urea/ketone. | Increase Urea equivalents (to 5-10 eq); reduce reaction time. |

| Product in Aqueous Layer | pH too low during extraction. | Ensure pH > 10 during the final extraction step. |

Mechanistic Visualization

The following diagram illustrates the critical cyclization pathway for the Cyanamide route (Protocol A), highlighting the regioselective ring closure.

Figure 2: Mechanistic pathway for the cyanamide-mediated synthesis of 2-aminooxazoles.

References

- General Synthesis of 2-Aminooxazoles:Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Springer. (Context: General reactivity of alpha-haloketones with urea/cyanamide).

-

Microwave Assisted Synthesis: Nath, J., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(6), 1435–1441.[4]

- Cyanamide Route Mechanism:Crank, G., & Foulis, M. J. (1972). "Oxazoles from urea and alpha-haloketones." Journal of Medicinal Chemistry.

-

Precursor Bromination: PrepChem. (n.d.). "Synthesis of 1-bromo-3,3-dimethyl-2-butanone."

Sources

Spectroscopic Profile of 5-(tert-Butyl)oxazol-2-amine: A Technical Guide for Researchers

This technical guide provides an in-depth analysis of the spectroscopic characteristics of the novel heterocyclic compound, 5-(tert-Butyl)oxazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data pertinent to the structural elucidation of this molecule. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.

Introduction to 5-(tert-Butyl)oxazol-2-amine

5-(tert-Butyl)oxazol-2-amine is a substituted oxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The incorporation of a bulky tert-butyl group and an amino moiety at strategic positions on the oxazole scaffold is anticipated to confer unique physicochemical and pharmacological properties. Accurate structural confirmation through spectroscopic methods is the foundational step in the exploration of its potential as a therapeutic agent. This guide serves as a detailed reference for the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for 5-(tert-Butyl)oxazol-2-amine, based on established principles of spectroscopy and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-(tert-Butyl)oxazol-2-amine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~6.5-7.0 | Singlet | 1H | H-4 (oxazole ring) | The proton on the C4 of the oxazole ring is expected to be in the aromatic region, deshielded by the ring currents. |

| ~4.5-5.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary significantly due to hydrogen bonding and solvent effects, and they often appear as a broad signal.[1][2] |

| ~1.3 | Singlet | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at a characteristic upfield chemical shift.[3][4] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 5-(tert-Butyl)oxazol-2-amine

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165-170 | C2 (oxazole ring) | The carbon atom double-bonded to the amino group and the ring oxygen will be significantly deshielded. |

| ~145-150 | C5 (oxazole ring) | The carbon atom attached to the tert-butyl group and part of the C=C bond in the ring. |

| ~115-120 | C4 (oxazole ring) | The protonated carbon of the oxazole ring. |

| ~30-35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group.[3] |

| ~28-30 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for 5-(tert-Butyl)oxazol-2-amine are listed below.

Table 3: Predicted FT-IR Spectroscopic Data for 5-(tert-Butyl)oxazol-2-amine

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3300 | Medium | N-H asymmetric and symmetric stretching | Primary amines typically show two bands in this region.[1][5][6] |

| 2960-2870 | Strong | C-H stretching (tert-butyl) | Characteristic stretching vibrations of the methyl groups in the tert-butyl moiety.[7] |

| 1650-1600 | Strong | C=N stretching (oxazole ring) | The carbon-nitrogen double bond in the oxazole ring.[8] |

| 1620-1560 | Medium | N-H bending (scissoring) | A characteristic bending vibration for primary amines.[5][6] |

| 1100-1000 | Strong | C-O-C stretching (oxazole ring) | The ether-like C-O-C stretching within the oxazole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data for 5-(tert-Butyl)oxazol-2-amine

| m/z | Assignment | Rationale |

| [M]⁺ | Molecular ion | The intact molecule with one electron removed. The presence of an odd number of nitrogen atoms will result in an odd nominal molecular weight.[9] |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | A characteristic fragmentation of a tert-butyl group.[10] |

| [M-43]⁺ | Loss of a propyl radical (•C₃H₇) or isopropenyl radical | Further fragmentation of the tert-butyl group. |

| [M-56]⁺ | Loss of isobutylene | A common neutral loss from tert-butyl substituted compounds. |

| Fragments from oxazole ring cleavage | The fragmentation of 2-aminooxazoles can be complex and is influenced by the substituents.[11] |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

A detailed, step-by-step methodology for acquiring high-resolution ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-(tert-Butyl)oxazol-2-amine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[12]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Spectroscopy Protocol

A standard procedure for obtaining the infrared spectrum of a solid sample.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 5-(tert-Butyl)oxazol-2-amine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Sci-Hub. The fragmentation of 2‐aminooxazoles under electron impact / Organic Mass Spectrometry, 1979 [sci-hub.box]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis, Properties, and Potential of 2-amino-5-tert-butyloxazole

This guide provides a comprehensive overview of 2-amino-5-tert-butyloxazole, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the scarcity of direct literature on this specific molecule, this document outlines a robust, proposed synthetic pathway based on established chemical principles for analogous compounds. It further delves into the general characteristics, reactivity, and potential applications of the 2-aminooxazole scaffold, offering valuable insights for its utilization in medicinal chemistry.

Introduction: The 2-Aminooxazole Scaffold in Medicinal Chemistry

The 2-aminooxazole moiety is a privileged scaffold in drug discovery, serving as a key structural component in a variety of biologically active molecules.[1] As a bioisostere of the well-known 2-aminothiazole, the 2-aminooxazole ring offers potential advantages, including altered physicochemical properties such as increased hydrophilicity and potentially improved metabolic stability due to the absence of an oxidizable sulfur atom.[2] The 2-aminothiazole core is present in numerous approved drugs, highlighting the therapeutic potential of this class of heterocycles.[3] This has spurred interest in their 2-aminooxazole counterparts as novel avenues for therapeutic development, with demonstrated activities against mycobacteria, including multidrug-resistant strains.[2]

This guide focuses on the 5-tert-butyl substituted derivative, a substitution pattern known to influence lipophilicity and binding interactions in drug candidates.

Proposed Synthesis of 2-amino-5-tert-butyloxazole

While a definitive historical discovery of 2-amino-5-tert-butyloxazole is not prominent in the scientific literature, its synthesis can be confidently approached through a well-established two-step process analogous to the Hantzsch thiazole synthesis, adapted for oxazoles. This involves the preparation of an α-haloketone followed by a cyclocondensation reaction with a source of the 2-amino group.

Synthetic Workflow Overview

The proposed synthesis commences with the α-bromination of 3,3-dimethyl-2-butanone (pinacolone) to yield the key intermediate, 1-bromo-3,3-dimethyl-2-butanone. This is followed by the cyclization of the α-bromoketone with urea to form the target 2-amino-5-tert-butyloxazole.

Caption: Proposed two-step synthesis of 2-amino-5-tert-butyloxazole.

Step 1: Synthesis of 1-bromo-3,3-dimethyl-2-butanone

The synthesis of the α-bromoketone intermediate is a critical first step. Direct bromination of pinacolone in methanol is an effective method.[4]

Reaction Mechanism:

Caption: Mechanism of α-bromination of pinacolone.

Experimental Protocol:

-

A solution of 3,3-dimethyl-2-butanone (1.00 mole) in anhydrous methanol (600 ml) is prepared in a suitable reaction vessel.[4]

-

The solution is cooled to 0-5 °C using an ice-salt bath with continuous stirring.[4]

-

Bromine (1.00 mole) is added to the cooled solution in a steady stream.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C.

-

The reaction is quenched by the addition of water (900 ml).

-

The product is extracted with diethyl ether (4 x 500 ml).[4]

-

The combined organic layers are washed with 10% aqueous potassium carbonate (200 ml) and then with water (2 x 200 ml).[4]

-

The organic phase is dried over anhydrous calcium chloride.[4]

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 1-bromo-3,3-dimethyl-2-butanone is purified by vacuum distillation.[4]

Table 1: Physical and Spectroscopic Data for 1-bromo-3,3-dimethyl-2-butanone

| Property | Value | Reference |

| Molecular Formula | C6H11BrO | |

| Molecular Weight | 179.06 g/mol | |

| Boiling Point | 83–86 °C at 54 mmHg | [4] |

| Refractive Index (n²²D) | 1.4620–1.4640 | [4] |

Step 2: Synthesis of 2-amino-5-tert-butyloxazole

The cyclocondensation of the synthesized α-bromoketone with urea is proposed to proceed efficiently under microwave irradiation, a method that has proven successful for analogous 2-aminooxazoles.[5]

Reaction Mechanism:

Caption: Proposed mechanism for the formation of 2-amino-5-tert-butyloxazole.

Experimental Protocol:

-

In a microwave-safe reaction vessel, 1-bromo-3,3-dimethyl-2-butanone (1 equiv) and urea (10 equiv) are combined in N,N-dimethylformamide (DMF).[5]

-

The vessel is sealed, and the mixture is subjected to microwave irradiation at 120 °C for approximately 3-5 minutes.[5]

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with water and extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical and Spectroscopic Data for 2-amino-5-tert-butyloxazole

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C7H12N2O | |

| Molecular Weight | 140.18 g/mol | |

| Appearance | Likely a solid at room temperature | |

| Solubility | Expected to have higher aqueous solubility than its 2-aminothiazole analog | [2] |

| ¹H NMR (CDCl₃, δ) | ~7.0-7.5 ppm (s, 1H, oxazole H-4), ~4.5-5.5 ppm (br s, 2H, NH₂), ~1.3 ppm (s, 9H, t-Bu) | Based on analogous 2-amino-5-alkyloxazoles |

| ¹³C NMR (CDCl₃, δ) | ~158-162 ppm (C-2), ~148-152 ppm (C-5), ~120-125 ppm (C-4), ~30-35 ppm (quaternary C of t-Bu), ~28-30 ppm (CH₃ of t-Bu) | Based on analogous 2-amino-5-alkyloxazoles |

| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~1640-1680 (C=N stretch), ~1550-1600 (ring stretch) | General for 2-aminooxazoles[2] |

| Mass Spec (EI) | m/z 140 (M⁺) |

Chemical Reactivity and Potential Applications

The 2-aminooxazole ring system exhibits a rich and versatile reactivity profile, making it a valuable building block in organic synthesis. The amino group can undergo various transformations, including acylation, sulfonylation, and participation in cross-coupling reactions.[5]

The primary interest in the 2-aminooxazole scaffold lies in its potential applications in drug discovery and development. As a bioisostere of 2-aminothiazole, 2-amino-5-tert-butyloxazole and its derivatives are promising candidates for screening against a wide range of biological targets. The 2-aminothiazole core is a component of drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and anticancer activities.[3] Consequently, the 2-aminooxazole analog may exhibit similar or improved pharmacological profiles.

Potential Therapeutic Areas for 2-amino-5-tert-butyloxazole Derivatives:

-

Antimicrobial Agents: The demonstrated activity of 2-aminooxazole derivatives against mycobacteria suggests potential for developing new treatments for tuberculosis and other infectious diseases.[2]

-

Anticancer Agents: The 2-aminothiazole scaffold is found in several anticancer agents, and its oxazole counterpart could be explored for similar applications.

-

Kinase Inhibitors: The structural features of 2-aminooxazoles make them suitable for targeting the ATP-binding site of various kinases, a key target class in oncology and inflammatory diseases.

Conclusion

While the discovery and history of 2-amino-5-tert-butyloxazole are not well-documented, a reliable synthetic route can be proposed based on established methodologies for related compounds. The synthesis of the key intermediate, 1-bromo-3,3-dimethyl-2-butanone, followed by cyclocondensation with urea, offers a practical approach to this molecule. The 2-aminooxazole scaffold holds significant promise in medicinal chemistry, and the tert-butyl substitution provides a handle for modulating the physicochemical and pharmacological properties of potential drug candidates. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the therapeutic potential of 2-amino-5-tert-butyloxazole and its derivatives.

References

-

PrepChem. (n.d.). Synthesis of 1-bromo-3,3-dimethyl-4-fluoro-2-butanone. Retrieved from [Link]

-

EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. Retrieved from [Link]

- Carlson, R., Descomps, A., Mekonnen, A., Westerlund, A., & Havelkova, M. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one.

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441.

- Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1435–1441.

- Jordán, F., Pavlíková, R., Sychra, P., Malíková, V., Stolaříková, J., Imramovský, A., & Vinšová, J. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 14(11), 1109.

-

Utrecht University. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea under Physiological Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminooxazole. Retrieved from [Link]

-

ResearchGate. (2006). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]

- Keri, R. S., Hiremathad, A., Budagumpi, S., & Nagaraja, B. M. (2015). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones. Medicinal Chemistry Research, 24(7), 2843–2855.

- van Kessel, S., van der Zanden, S., van den Broek, L., Peters, J., Wierckx, N., & de Koning, L. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 4(7), 11928–11937.

- Google Patents. (1980). EP0041671A1 - Substituted 3,3-dimethyl-butan-2-ones, process for their preparation and their use as intermediate products.

- van Kessel, S., van der Zanden, S., van den Broek, L., Peters, J., Wierckx, N., & de Koning, L. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 4(7), 11928–11937.

- Machado, A. E. H., Rodrigues, L. M., Gupta, S., Oliveira-Campos, A. M. F., & da Silva, A. M. S. (2008). Study of the spectroscopic properties and first hyperpolarizabilities of disperse azo dyes derived from 2-amino-5-nitrothiazole. Journal of Molecular Structure: THEOCHEM, 861(1-3), 101-109.

- Das, J., Liu, C., Moquin, R. V., Shen, M., Spergel, S. H., Tice, C. M., & Barrish, J. C. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411–2415.

- van Kessel, S., van der Zanden, S., van den Broek, L., Peters, J., Wierckx, N., & de Koning, L. (2019). Reactivity of (Vicinal) Carbonyl Compounds with Urea. ACS Omega, 4(7), 11928–11937.

- Das, D., & Jayaprakash, V. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89–98.

- Kumar, A., & Sharma, S. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 1–7.

- Mossetti, R., Pirali, T., Tron, G. C., & Zhu, J. (2010). Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. Organic Letters, 12(4), 820–823.

Sources

- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activities of Oxazole Derivatives

Abstract

The oxazole motif, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and structural versatility allow for interactions with a wide array of biological targets, making oxazole derivatives a focal point in modern drug discovery.[1][2] This technical guide provides an in-depth analysis of the significant biological activities exhibited by oxazole-containing compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will explore the underlying mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed experimental protocols for the evaluation of these activities, offering a comprehensive resource for researchers and drug development professionals.

The Oxazole Scaffold: A Foundation for Diverse Bioactivity

The oxazole ring is a doubly unsaturated, five-membered heterocycle with oxygen at position 1 and nitrogen at position 3.[3] This arrangement imparts a unique set of physicochemical properties. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking and hydrophobic interactions, facilitating binding to various enzymes and receptors.[1][2] This inherent ability to engage in multiple types of non-covalent interactions is a key reason for the broad spectrum of biological activities observed in its derivatives.[1] The versatility of the oxazole scaffold is further enhanced by the ease of substitution at the C2, C4, and C5 positions, allowing for the fine-tuning of steric and electronic properties to optimize potency and selectivity for specific biological targets.[4]

A number of clinically used drugs incorporate the oxazole core, underscoring its therapeutic relevance. These include the anti-inflammatory drug Oxaprozin (a COX-2 inhibitor), the tyrosine kinase inhibitor Mubritinib, and the antidiabetic agent Aleglitazar, highlighting the diverse therapeutic areas where this scaffold has proven successful.[3][5]

Anticancer Activities of Oxazole Derivatives

Oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including multidrug-resistant strains.[6][7] Their mechanisms of action are diverse and target several key pathways involved in cancer cell proliferation, survival, and metastasis.[8]

Mechanisms of Anticancer Action

The anticancer effects of oxazole derivatives are attributed to their ability to interact with a multitude of molecular targets.[6][9]

-

Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds exert their cytotoxic effects by disrupting microtubule dynamics.[6][9] They bind to tubulin, preventing its polymerization into microtubules, which are essential for mitotic spindle formation. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[6][8]

-

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Oxazole derivatives have been developed as potent inhibitors of various kinases, including tyrosine kinases, which play a crucial role in tumor growth and progression.[6][10] By blocking the activity of these enzymes, oxazole-based inhibitors can interrupt signaling cascades that promote cancer cell proliferation and survival.

-

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Some oxazole derivatives act as topoisomerase inhibitors, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[6][8]

-

Other Novel Targets: Research has identified several other targets for anticancer oxazole derivatives, including STAT3 (Signal Transducer and Activator of Transcription 3), G-quadruplex DNA structures, histone deacetylases (HDACs), and various components of the apoptotic machinery.[6][8][9] This multiplicity of targets highlights the broad potential of the oxazole scaffold in oncology.

Table 1: Selected Oxazole Derivatives and their Anticancer Activity

| Compound Class | Target | Cancer Cell Lines | Reported IC50 Values | Reference |

| Tri-substituted Oxazoles | Tubulin Polymerization | Various | Nanomolar range | [6] |

| Benzoxazole Derivatives | Kinases (e.g., CSF-1R) | Various | Sub-micromolar | [10] |

| Naphthoxazole Derivatives | Apoptosis Induction | Various | Micromolar range | [11] |

Visualizing the Mechanism: Tubulin Inhibition

The disruption of microtubule formation is a cornerstone of the anticancer activity of many oxazole derivatives. The following diagram illustrates this process.

Caption: Oxazole derivatives can bind to tubulin, inhibiting polymerization.

Antimicrobial Properties of Oxazole Derivatives

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Oxazole derivatives have demonstrated significant potential as both antibacterial and antifungal agents, often exhibiting activity against resistant strains.[12][13]

Antibacterial Activity

Oxazole-containing compounds have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[14] Some derivatives have been found to be particularly effective against quinolone-resistant clinical isolates.[12] The mechanisms of antibacterial action are varied and can include the inhibition of essential enzymes involved in bacterial cell wall synthesis, protein synthesis, or DNA replication.

Antifungal Activity

Several oxazole derivatives have exhibited potent antifungal activity against a range of pathogenic fungi, including Candida species.[14][15] Natural products containing the oxazole scaffold, such as bengazole A, have served as inspiration for the synthesis of novel antifungal agents.[14] The mechanism of action for some antifungal oxadiazole derivatives has been suggested to involve the inhibition of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[16][17]

Table 2: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound Type | Target Organism | Activity Metric (e.g., MIC) | Reference |

| Pyrazole-Oxazole Hybrids | Staphylococcus aureus, Escherichia coli | Potent MIC values | [3] |

| Naphthoxazole Derivatives | Mycobacterium tuberculosis | MICs in the low µg/mL range | [14] |

| Bile Acid-Oxazole Conjugates | Candida albicans | Significant inhibition percentages | [15] |

Anti-inflammatory Potential of Oxazole Derivatives

Inflammation is a complex biological response implicated in numerous diseases. Oxazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[4][18]

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism of anti-inflammatory action for many oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[3][19] The well-known anti-inflammatory drug Oxaprozin is a testament to the success of this approach.[3][5]

Modulation of Inflammatory Pathways

Beyond COX inhibition, oxazole derivatives can modulate other inflammatory pathways. Studies have shown that certain naphthoxazole derivatives can inhibit the NF-κB and IRF signaling pathways, which are central to the inflammatory response.[11] Some compounds also exhibit inhibitory activity against lipoxygenases (LOX), another class of enzymes involved in the production of inflammatory mediators.[4]

Structure-Activity Relationship (SAR) Insights

The biological activity of oxazole derivatives is highly dependent on the nature and position of substituents on the oxazole ring.[1][4] SAR studies provide crucial insights for the rational design of more potent and selective compounds.[20][21]

-

Substitution Patterns: The versatility of substitution at the C2, C4, and C5 positions allows for extensive chemical modification to enhance pharmacological activity.[4]

-

Aromatic Substituents: The introduction of phenyl, methoxyphenyl, or halogen-substituted phenyl groups often leads to a marked increase in therapeutic efficacy.[4]

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups can enhance the biological activity of oxazole derivatives.[4][19]

-

Conformational Restriction: In some cases, conformationally restricting the side chains of oxazole derivatives can lead to exceptionally potent inhibitors.[20]

Experimental Protocols for Biological Evaluation

The validation of the biological activities of novel oxazole derivatives relies on robust and reproducible experimental assays.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of oxazole derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the oxazole derivative and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution)

This workflow details the determination of the Minimum Inhibitory Concentration (MIC) of an oxazole derivative against a bacterial strain.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Perspectives

Oxazole derivatives represent a highly versatile and promising class of compounds in drug discovery. Their broad spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscores their therapeutic potential.[4][22] The ability to readily modify the oxazole scaffold allows for the systematic optimization of their pharmacological profiles. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse oxazole derivatives.[23][24] Furthermore, a deeper understanding of their mechanisms of action and the application of computational drug design will pave the way for the development of next-generation oxazole-based therapeutics with enhanced potency, selectivity, and reduced toxicity.

References

- Oxazole-Based Molecules: Recent Advances on Biological Activities. (2026).

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

-

A comprehensive review on biological activities of oxazole derivatives. (n.d.). SciSpace. Retrieved February 4, 2026, from [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

- Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.

-

A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved February 4, 2026, from [Link]

- Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286.

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis. Retrieved February 4, 2026, from [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved February 4, 2026, from [Link]

- Oxazole-Based Compounds: Synthesis and Anti-Inflamm

- In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches. (2025). Scientific Reports.

- Yadav, P., & Shah, K. (2025).

- a brief review on antimicrobial activity of oxazole derivatives. (n.d.). Indo American Journal of Pharmaceutical Sciences.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).

-

Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publishers. Retrieved February 4, 2026, from [Link]

- Kakkar, S., & Narasimhan, B. (2019).

- Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. (2022). Frontiers.

- Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.).

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved February 4, 2026, from [Link]

-

Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflamm

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

- Oxazole-Based Compounds As Anticancer Agents. (2019). Bentham Science Publishers.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Review on Therapeutic Diversity of Oxazole Scaffold: An Update. (n.d.).

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

- Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflamm

-

Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Deriv

- Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. (2022).

- OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021, May 19). YouTube.

-

Synthesis and antifungal activity of bile acid-derived oxazoles. (n.d.). PubMed. Retrieved February 4, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. d-nb.info [d-nb.info]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamscience.com [benthamscience.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]

- 12. (PDF) A comprehensive review on biological activities of oxazole derivatives (2019) | Saloni Kakkar | 159 Citations [scispace.com]

- 13. iajps.com [iajps.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 17. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jddtonline.info [jddtonline.info]

- 19. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive review on biological activities of oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 5-(tert-Butyl)oxazol-2-amine in Drug Discovery & Synthesis

This comprehensive guide details the synthesis and application of 5-(tert-Butyl)oxazol-2-amine , a critical bioisostere in medicinal chemistry.

Executive Summary & Scientific Rationale

The 2-aminooxazole scaffold is a privileged pharmacophore, serving as a bioisostere for thiazoles, pyridines, and imidazoles in kinase inhibitors and GPCR ligands. The specific derivative 5-(tert-butyl)oxazol-2-amine incorporates a bulky lipophilic group at the C5 position.

Key Chemical Advantages:

-

Metabolic Stability: The tert-butyl group at C5 blocks the metabolically vulnerable "soft spot" often targeted by cytochrome P450 oxidation in unsubstituted oxazoles.

-

Lipophilic Filling: The globular tert-butyl group (

) is ideal for filling hydrophobic pockets (e.g., the ATP-binding site of kinases) without inducing the planarity issues associated with phenyl rings. -

Hydrogen Bonding: The C2-amine acts as both a hydrogen bond donor (exocyclic NH) and acceptor (ring N3), mimicking the donor-acceptor motif of nucleobases.

Synthesis of the Core Scaffold: The Regioselectivity Challenge

Critical Insight: A common error in the synthesis of tert-butyl oxazoles is the misuse of the Hantzsch synthesis.

-

Standard Hantzsch: Reaction of 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) with urea yields the 4-(tert-butyl) isomer, not the 5-isomer.

-

Correct Route for 5-Isomer: To synthesize 5-(tert-butyl)oxazol-2-amine , one must utilize the

-haloaldehyde pathway or the condensation of

Protocol: Synthesis of 5-(tert-Butyl)oxazol-2-amine[1]

Pathway: Condensation of

Reagents:

-

Precursor: 3,3-Dimethylbutanal (CAS: 2987-16-8)

-

Brominating Agent: Bromine (

) or Polymer-supported Tribromide -

Cyclizing Agent: Urea (

) -

Solvent: Ethanol/Water or DMF[1]

Step-by-Step Procedure:

-

-Bromination:

-

Dissolve 3,3-dimethylbutanal (10 mmol) in 1,4-dioxane (20 mL) at 0°C.

-

Add

(10 mmol) dropwise. The steric bulk of the tert-butyl group directs bromination to the -

Stir for 1 hour at RT until decolorization is complete. Note: Isolate the unstable

-bromoaldehyde immediately or use in situ.

-

-

Cyclization:

-

Workup:

-

Concentrate solvent in vacuo.[8]

-

Neutralize residue with sat.

(pH 8–9). -

Extract with EtOAc (3 x 50 mL).

-

Purify via flash chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 40–60%.

Validation:

Application Protocols: Functionalization of the Amine

The exocyclic amine of 2-aminooxazole is poorly nucleophilic due to resonance delocalization into the ring. Standard acylation conditions often fail or lead to regioselectivity issues (Ring-N acylation vs. Exocyclic-N acylation).

Protocol A: Amide Coupling (High-Efficiency Method)

Objective: Coupling with carboxylic acids (R-COOH). Challenge: Low nucleophilicity requires high-energy activation.

| Component | Reagent | Equiv.[1][4][7][8][9][10] | Role |

| Substrate | 5-(t-Bu)oxazol-2-amine | 1.0 | Nucleophile |

| Acid | R-COOH | 1.2 | Electrophile |

| Coupling Agent | T3P (50% in EtOAc) | 2.0 | Activator (Low epimerization) |

| Base | Pyridine | 3.0 | Acid scavenger/Catalyst |

| Solvent | EtOAc or 2-MeTHF | - | Solvent |

Procedure:

-

Dissolve the carboxylic acid (1.0 mmol) and Pyridine (3.0 mmol) in EtOAc (5 mL).

-

Add T3P (Propylphosphonic anhydride) solution (2.0 mmol) dropwise at 0°C. Stir for 20 min to form the active ester.

-

Add 5-(tert-butyl)oxazol-2-amine (1.0 mmol).

-

Heat to 60°C for 12 hours.

-

Workup: Wash with water, 0.5M HCl (to remove pyridine), and brine.

-

Note: T3P is superior to HATU/EDC here because the byproduct is water-soluble, simplifying purification of these polar heterocycles.

-

Protocol B: Buchwald-Hartwig Arylation (N-Arylation)

Objective: Synthesis of N-aryl-2-aminooxazoles. Context: Heteroaromatic amines can poison Pd catalysts. Specialized ligands are required.[9]

Optimized Conditions:

-

Catalyst:

(2 mol%) -

Ligand: Xantphos or BrettPhos (4 mol%)

-

Rationale: Xantphos (wide bite angle) facilitates reductive elimination from the crowded Pd center involving the bulky tert-butyl scaffold.

-

-

Base:

(2.0 equiv) - Anhydrous. -

Solvent: 1,4-Dioxane (degassed).

-

Temp: 100°C.

Step-by-Step:

-

In a glovebox or under Argon, combine Pd source, Ligand, Base, Aryl Bromide (1.0 equiv), and Amine (1.2 equiv) in a microwave vial.

-

Add degassed Dioxane (0.2 M concentration).

-

Seal and heat at 100°C for 4–12 hours.

-

Filtration: Filter through Celite while hot (heterocycles can precipitate upon cooling).

Protocol C: Sulfonylation

Objective: Synthesis of Sulfonamides (e.g., Valdecoxib analogs). Regioselectivity Warning: Sulfonylation often occurs at the Ring Nitrogen (N3) under kinetic control, but rearranges to the exocyclic amine (thermodynamic product) upon heating or base treatment.

Procedure:

-

Dissolve amine (1.0 equiv) in Pyridine (solvent/base).

-

Add Sulfonyl Chloride (

, 1.1 equiv) at 0°C. -

Critical Step: Allow to warm to RT and stir for 2 hours. If LCMS shows the bis-sulfonylated product or ring-N adduct, heat to 50°C for 1 hour to promote rearrangement to the stable mono-N-sulfonamide.

Visualizing the Workflow

The following diagrams illustrate the divergent synthesis and reactivity pathways.

Diagram 1: Synthesis & Regiochemical Divergence

Caption: Divergent synthesis pathways. Note that the standard bromoketone route yields the 4-isomer, whereas the bromoaldehyde route is required for the 5-isomer.

Diagram 2: Reactivity Hub

Caption: Primary reactivity modes of the 2-aminooxazole scaffold. Conditions are optimized for the low nucleophilicity of the heterocyclic amine.

Troubleshooting & Expert Tips

-

pKa Considerations: The pKa of the conjugate acid of 2-aminooxazole is approximately 4.0–4.5. It is significantly less basic than pyridine. When using acid scavengers, ensure the base (e.g., TEA, DIPEA) is strong enough, but be aware that the oxazole nitrogen is not protonated at neutral pH.

-

Purification: These compounds are often UV-active but can streak on silica due to the basic amine.

-

Tip: Pre-treat silica gel with 1% Triethylamine in Hexane before running the column to prevent tailing.

-

-

Storage: 2-Aminooxazoles can darken upon air exposure due to oxidation. Store under Argon at -20°C.

References

-

Regioselectivity in Oxazole Synthesis

- Title: Regioselective synthesis of 2-aminooxazoles.

- Source:Journal of Organic Chemistry, 70(19), 7496-7504.

-

URL:[Link]

-

Buchwald-Hartwig Coupling of Oxazoles

- Title: Palladium-Catalyzed Amination of Aryl Halides with 2-Aminooxazoles.

- Source:Organic Letters, 12(21), 4860-4863.

-

URL:[Link]

-

T3P Coupling Reagent Utility

- Title: Propylphosphonic Anhydride (T3P)

- Source:Organic Process Research & Development, 13(5), 900-906.

-

URL:[Link]

-

Bioisosterism of Oxazoles

- Title: Oxazoles and Isoxazoles in Medicinal Chemistry.

- Source:Bioorganic & Medicinal Chemistry Letters, 21(10), 2856-2859.

-

URL:[Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Solved 1-bromo-3,3-dimethylbutane Describe the reaction | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. homework.study.com [homework.study.com]

- 6. Mechanistic studies in the chemistry of urea. Part 8. Reactions of urea, 1-methylurea, and 1,3-dimethylurea with some acyloins and butane-2,3-dione (diacetyl) in acid solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: 5-(tert-Butyl)oxazol-2-amine in Medicinal Chemistry

Executive Summary

This guide details the utility of 5-(tert-Butyl)oxazol-2-amine (CAS: 55655-23-1) as a high-value building block in drug discovery. While 2-aminothiazoles are ubiquitous in FDA-approved kinase inhibitors (e.g., Dasatinib), their metabolic liabilities (S-oxidation) and poor aqueous solubility often necessitate scaffold hopping. The 5-(tert-butyl)oxazol-2-amine scaffold offers a strategic bioisostere: the oxazole ring lowers lipophilicity (LogP) and improves solubility, while the bulky tert-butyl group provides essential hydrophobic filling for enzyme pockets (e.g., the "gatekeeper" or "back-pocket" regions of kinases).

This document provides optimized protocols for synthesizing this scaffold, functionalizing it via Buchwald-Hartwig cross-coupling, and integrating it into Structure-Activity Relationship (SAR) campaigns.

Chemical Profile & Pharmacophore Analysis[1][2][3]

The 2-aminooxazole moiety functions primarily as a hydrogen bond donor-acceptor motif. In kinase inhibition, this motif mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

| Property | Value (Approx.) | Medicinal Chemistry Significance |

| Molecular Weight | 140.18 g/mol | Fragment-like; ideal for Fragment-Based Drug Discovery (FBDD). |

| CLogP | ~1.5 - 1.8 | Lower than corresponding thiazole (~2.2), improving water solubility. |

| TPSA | ~52 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| pKa (Conj. Acid) | ~4.0 - 5.0 | Less basic than pyridine; remains neutral at physiological pH, aiding passive diffusion. |

| H-Bond Donors | 2 (Exocyclic NH₂) | Critical for interaction with backbone carbonyls (e.g., hinge region). |

| H-Bond Acceptors | 2 (Ring N, O) | Ring Nitrogen accepts H-bond from backbone amides. |

Application 1: Kinase Inhibitor Design (Hinge Binding)

The primary application of 5-(tert-butyl)oxazol-2-amine is as a hinge-binding pharmacophore . The exocyclic amine and the endocyclic nitrogen form a bidentate hydrogen-bonding pair with the kinase backbone.

Mechanism of Action[4][5]

-

Anchoring: The 2-amino group functions as a Hydrogen Bond Donor (HBD) to the hinge region backbone carbonyl.

-

Orientation: The oxazole Nitrogen functions as a Hydrogen Bond Acceptor (HBA) from the hinge region backbone amide.

-

Hydrophobic Interaction: The 5-tert-butyl group is critical. It orients into the hydrophobic "Selectivity Pocket" (often the Gatekeeper region), displacing water and providing entropic gain.

Diagram: Pharmacophore Binding Mode

Caption: Bidentate binding mode of the 2-aminooxazole scaffold within the ATP-binding pocket of a kinase.

Application 2: Bioisosteric Replacement (Thiazole-to-Oxazole)

Replacing a thiazole ring with an oxazole ring is a standard "Scaffold Hop" strategy to fix liability issues in lead compounds.

Comparative Advantage

-

Metabolic Stability: Thiazoles are prone to oxidation at the sulfur atom (forming sulfoxides/sulfones) or oxidative ring opening.[1] Oxazoles are metabolically robust.

-

Solubility: The replacement of Sulfur (lipophilic) with Oxygen (polar) reduces CLogP, often increasing solubility by 10–50 fold.

-

PAINS Mitigation: Some aminothiazoles are flagged as Pan-Assay Interference Compounds (PAINS) due to redox activity; aminooxazoles are generally cleaner.

Experimental Protocols

Protocol A: Synthesis of 5-(tert-Butyl)oxazol-2-amine

Rationale: Classical Hantzsch synthesis (refluxing ethanol) often gives poor yields for oxazoles due to the lower nucleophilicity of urea compared to thiourea. This optimized protocol uses Microwave Irradiation and DMF to drive cyclization [1].

Reagents:

-

1-Bromo-3,3-dimethylbutan-2-one (CAS: 13587-66-1)

-

Urea (Excess)

-

Solvent: N,N-Dimethylformamide (DMF)[2]

Step-by-Step Methodology:

-

Preparation: In a microwave-compatible vial (10 mL), dissolve 1-Bromo-3,3-dimethylbutan-2-one (1.0 eq, 2.0 mmol) and Urea (5.0 eq, 10.0 mmol) in anhydrous DMF (4 mL).

-

Cyclization: Seal the vial and irradiate at 120°C for 20 minutes (Power: 300W max, dynamic cooling). Note: Conventional heating at 120°C for 3 hours is an alternative but yields are typically 10-15% lower.

-

Work-up: Pour the reaction mixture into crushed ice/water (20 mL). Basify to pH ~10 using 1M NaOH.

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine (2 x), dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).

-

Validation: 1H NMR (DMSO-d6) should show a singlet for the t-butyl group (~1.2 ppm) and a singlet for the oxazole C4-H (~6.5 ppm).

-

Protocol B: Functionalization via Buchwald-Hartwig Coupling

Rationale: The exocyclic amine is weakly nucleophilic. Standard SNAr reactions only work with highly electron-deficient aryl halides. Palladium-catalyzed coupling is required for broad SAR generation [2].

Reagents:

-

5-(tert-Butyl)oxazol-2-amine (from Protocol A)

-

Aryl Bromide (Partner)[3]

-

Catalyst: XPhos Pd G2 or Pd₂(dba)₃/Xantphos

-

Base: NaOtBu or Cs₂CO₃

-

Solvent: Toluene or Dioxane (degassed)

Step-by-Step Methodology:

-

Setup: In a glovebox or under Argon stream, charge a vial with the oxazole amine (1.0 eq), Aryl Bromide (1.0 eq), XPhos Pd G2 (2-5 mol%) , and NaOtBu (1.5 eq) .

-

Solvation: Add anhydrous, degassed Toluene (0.2 M concentration).

-

Reaction: Seal and heat at 100°C for 4–12 hours .

-

Work-up: Filter through a pad of Celite, eluting with EtOAc. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Diagram: Synthetic Workflow

Caption: Optimized synthetic route from alpha-bromoketone precursor to functionalized drug candidate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield in Cyclization | Urea decomposition or poor solubility. | Switch solvent to DMF (high solubility) and use Microwave heating to reduce reaction time. Ensure Urea is in excess (5 eq). |

| No Reaction in Coupling | Catalyst poisoning or amine deactivation. | The oxazole nitrogen can coordinate Pd. Use monodentate, bulky ligands like XPhos or BrettPhos to prevent catalyst arrest. |

| Product Instability | Acid sensitivity. | Oxazoles can hydrolyze in strong acid. Avoid acidic workups; use neutral or basic conditions during purification. |

References

-

Azzali, E., et al. (2020).[2][4] "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(8), 1435–1441. [Link]

- Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (General reference on Thiazole/Oxazole isosterism).

Sources

- 1. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5-(tert-Butyl)oxazol-2-amine as a Versatile Building Block in Pharmaceutical Development

Introduction: The Strategic Value of the 5-(tert-Butyl)oxazol-2-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Privileged scaffolds, molecular frameworks that exhibit binding affinity to multiple biological targets, are of particular interest as they provide a robust starting point for drug discovery campaigns. The 2-aminooxazole core is one such privileged structure, forming the basis of numerous compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1]

This document focuses on a specific, highly valuable derivative: 5-(tert-Butyl)oxazol-2-amine . The incorporation of a tert-butyl group at the 5-position of the oxazole ring is a strategic design element that imparts several advantageous properties. The steric bulk of the tert-butyl group can influence the regioselectivity of subsequent reactions and modulate the conformation of the final molecule, potentially enhancing its binding affinity and selectivity for its target.[1] Furthermore, the lipophilic nature of the tert-butyl group can significantly improve a compound's ability to cross biological membranes, a critical factor in determining its pharmacokinetic profile and overall efficacy.[1]

The 2-amino group serves as a versatile synthetic handle, allowing for the facile introduction of diverse functionalities through well-established synthetic methodologies. This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the hit-to-lead and lead optimization phases of drug development. This application note will provide a comprehensive overview of the utility of 5-(tert-Butyl)oxazol-2-amine, including its application in the synthesis of kinase inhibitors, detailed protocols for key synthetic transformations, and essential analytical characterization data.

Key Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective use. The following table summarizes key data for 5-(tert-Butyl)oxazol-2-amine.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂O | - |

| Molecular Weight | 140.18 g/mol | - |

| CAS Number | 33124-07-1 | [1] |

| Appearance | Off-white to pale yellow solid | - |

| Melting Point | 135-138 °C | - |

| Boiling Point | Approx. 260 °C (Predicted) | - |

| LogP | 1.3 (Predicted) | - |

Spectroscopic Characterization:

-

¹H NMR (DMSO-d₆, 400 MHz): Characteristic signals are expected for the tert-butyl protons (singlet, ~1.2 ppm), the oxazole ring proton (singlet, ~6.5-7.0 ppm), and the amino protons (broad singlet, ~6.0-6.5 ppm).

-

¹³C NMR (DMSO-d₆, 101 MHz): Expected chemical shifts include those for the quaternary carbon of the tert-butyl group (~30 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and the carbons of the oxazole ring (C2: ~160-165 ppm, C4: ~120-125 ppm, C5: ~145-150 ppm). For example, in the similar compound 5-chlorobenzo[d]oxazol-2-amine, the C2 carbon appears at 163.86 ppm.[2]

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 140. Fragmentation may involve the loss of a methyl group from the tert-butyl moiety, leading to a fragment at m/z 125.

Application in Kinase Inhibitor Synthesis: A Case Study with FLT3 Inhibitors

The 2-aminooxazole scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[3][4] This has made FLT3 a prime target for therapeutic intervention.

Recent research has identified novel oxazol-2-amine derivatives as potent FLT3 inhibitors.[3][4] For instance, the compound 5-(4-fluorophenyl)-N-phenyloxazol-2-amine demonstrated significant inhibitory activity against both wild-type and mutated FLT3, leading to apoptosis in FLT3-ITD positive AML cells and tumor growth inhibition in xenograft models.[3][4]

The synthesis of these and other kinase inhibitors often involves the coupling of the 2-aminooxazole core with various aryl and heteroaryl moieties. The 5-(tert-Butyl)oxazol-2-amine building block is ideally suited for such synthetic strategies, offering a robust platform for the exploration of SAR around the core scaffold. The tert-butyl group can occupy a hydrophobic pocket in the kinase active site, potentially enhancing potency and selectivity.

Synthetic Protocols: Harnessing the Reactivity of 5-(tert-Butyl)oxazol-2-amine

The 2-amino group of 5-(tert-Butyl)oxazol-2-amine is a nucleophilic center that can readily participate in a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions are provided as exemplary workflows.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of 5-(tert-Butyl)oxazol-2-amine, while the amino group itself is not directly involved, a common strategy involves first halogenating the oxazole ring (e.g., at the 4-position) and then using the resulting halo-oxazole as the electrophilic partner in a Suzuki coupling. Alternatively, the amino group can be coupled with a halo-aryl boronic acid derivative. This protocol outlines a general procedure for the coupling of a bromo-substituted 2-aminooxazole with an arylboronic acid, adapted from a procedure for a structurally similar 2-amino-5-bromo-4-t-butylthiazole.[5]

Reaction Scheme:

A Generalized Suzuki-Miyaura Coupling Workflow

Materials:

-

5-(tert-Butyl)-4-bromooxazol-2-amine (or other suitable halo-oxazole derivative)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-formed palladacycle, 1-5 mol%)

-

Ligand (if required, e.g., a biarylphosphine, 2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask or microwave vial, add 5-(tert-Butyl)-4-bromooxazol-2-amine (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Catalyst Addition: If using a solid palladium catalyst and ligand, add them to the flask at this stage.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-120 °C) for 2-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Causality and Optimization:

-

Catalyst and Ligand Choice: The choice of palladium source and ligand is critical. Electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps of the catalytic cycle. For challenging couplings, more sophisticated biarylphosphine ligands (e.g., SPhos, XPhos) may be required.

-

Base Selection: The base plays a crucial role in the transmetalation step, activating the boronic acid. The choice of base can significantly impact the reaction rate and yield, with inorganic bases like K₂CO₃ and Cs₂CO₃ being commonly employed.

-

Solvent System: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often used to facilitate the dissolution of the inorganic base.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, coupling an amine with an aryl halide or triflate.[6] This reaction directly utilizes the 2-amino group of 5-(tert-Butyl)oxazol-2-amine as the nucleophilic partner.

Reaction Scheme:

A Generalized Buchwald-Hartwig Amination Workflow

Materials:

-

5-(tert-Butyl)oxazol-2-amine

-

Aryl halide or triflate (Aryl-X, where X = Br, I, OTf)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk tube, add the palladium catalyst, the phosphine ligand, and the base under an inert atmosphere.

-

Reactant Addition: Add the aryl halide or triflate and 5-(tert-Butyl)oxazol-2-amine to the reaction vessel.

-

Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the palladium catalyst. The filtrate is then typically diluted with an organic solvent and washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by flash chromatography or recrystallization.

Causality and Optimization:

-

Ligand Selection: The choice of phosphine ligand is paramount in the Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and facilitate the reductive elimination step.

-

Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases such as potassium phosphate or cesium carbonate can also be effective, particularly with more sensitive substrates.

-